![molecular formula C16H21NO4 B14695147 2,2-Dimethyl-3-[3-methyl-5-(4-nitrophenoxy)pent-3-EN-1-YL]oxirane CAS No. 32118-87-9](/img/structure/B14695147.png)
2,2-Dimethyl-3-[3-methyl-5-(4-nitrophenoxy)pent-3-EN-1-YL]oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-3-[3-methyl-5-(4-nitrophenoxy)pent-3-en-1-yl]oxirane is a chemical compound known for its unique structural properties and potential applications in various scientific fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-[3-methyl-5-(4-nitrophenoxy)pent-3-en-1-yl]oxirane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the epoxidation of an alkene precursor using a peracid, such as m-chloroperbenzoic acid (m-CPBA). The reaction is carried out in an organic solvent, such as dichloromethane, at low temperatures to ensure the formation of the oxirane ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale epoxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts, such as titanium silicalite, can further enhance the efficiency of the epoxidation process.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dimethyl-3-[3-methyl-5-(4-nitrophenoxy)pent-3-en-1-yl]oxirane undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents, leading to the formation of diols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols attack the electrophilic carbon atoms of the ring.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) in dichloromethane.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted oxirane derivatives.
Applications De Recherche Scientifique
2,2-Dimethyl-3-[3-methyl-5-(4-nitrophenoxy)pent-3-en-1-yl]oxirane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,2-Dimethyl-3-[3-methyl-5-(4-nitrophenoxy)pent-3-en-1-yl]oxirane involves its reactivity towards nucleophiles and electrophiles. The oxirane ring is highly strained, making it susceptible to ring-opening reactions. This reactivity allows the compound to interact with various molecular targets, such as enzymes and receptors, potentially modulating their activity and leading to specific biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Dimethyl-3-[3-methyl-5-(4-aminophenoxy)pent-3-en-1-yl]oxirane: Similar structure but with an amino group instead of a nitro group.
2,2-Dimethyl-3-[3-methyl-5-(4-chlorophenoxy)pent-3-en-1-yl]oxirane: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
2,2-Dimethyl-3-[3-methyl-5-(4-nitrophenoxy)pent-3-en-1-yl]oxirane is unique due to the presence of the nitrophenoxy group, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in organic synthesis and industrial processes where such properties are desired.
Propriétés
Numéro CAS |
32118-87-9 |
|---|---|
Formule moléculaire |
C16H21NO4 |
Poids moléculaire |
291.34 g/mol |
Nom IUPAC |
2,2-dimethyl-3-[3-methyl-5-(4-nitrophenoxy)pent-3-enyl]oxirane |
InChI |
InChI=1S/C16H21NO4/c1-12(4-9-15-16(2,3)21-15)10-11-20-14-7-5-13(6-8-14)17(18)19/h5-8,10,15H,4,9,11H2,1-3H3 |
Clé InChI |
UGSYNLQFWNTOAK-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCOC1=CC=C(C=C1)[N+](=O)[O-])CCC2C(O2)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


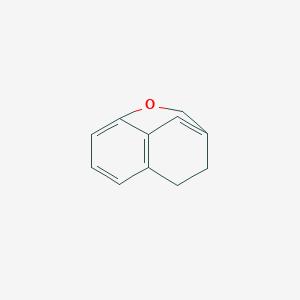
![3-Azatricyclo[3.3.3.01,5]undec-6-ene-2,4-dione](/img/structure/B14695071.png)

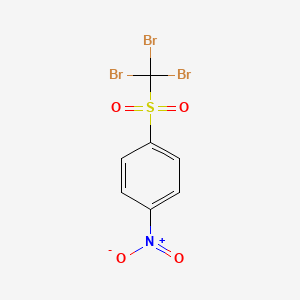

![3,6,10,13-Tetrathiabicyclo[13.4.0]nonadeca-1(19),15,17-triene](/img/structure/B14695103.png)
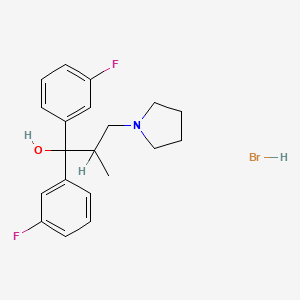
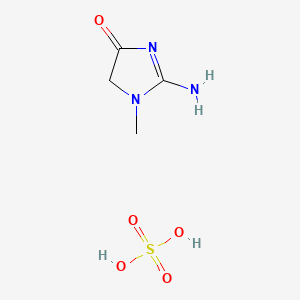
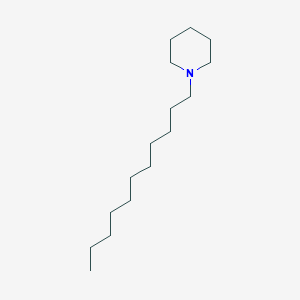
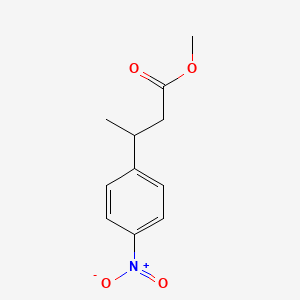

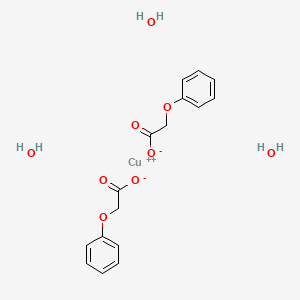
![N-[(E)-benzylideneamino]-3,5-dichloro-4-propan-2-yloxybenzamide](/img/structure/B14695161.png)

